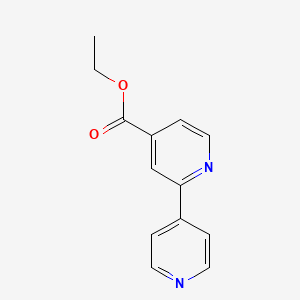

Ethyl 2-(pyridin-4-yl)isonicotinate

Description

Significance of Pyridine-Carboxylate Scaffolds in Modern Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, playing a crucial role in the development of new drugs and functional materials. nih.govnumberanalytics.com The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is found in numerous natural products, including vitamins like niacin and coenzymes. nih.gov In medicinal chemistry, the pyridine scaffold is of particular interest due to its ability to improve the water solubility of potential drug molecules. nih.gov

Pyridine-carboxylate scaffolds, which incorporate a carboxylic acid or ester functional group on the pyridine ring, are especially significant. This combination of a basic nitrogen atom and an acidic or neutral ester group allows for a wide range of chemical modifications and interactions with biological targets. ontosight.airsc.org These scaffolds are prevalent in many commercially available drugs used to treat a variety of conditions, from bacterial infections to cancer. nih.govwisdomlib.org The versatility of pyridine-carboxylate derivatives stems from their ability to act as ligands for metal complexes, participate in hydrogen bonding, and undergo various chemical transformations to create more complex molecules. nih.govnumberanalytics.com Their widespread application highlights their importance as a privileged structure in modern drug discovery and organic synthesis. researchgate.netnih.govresearchgate.net

Positioning Ethyl 2-(pyridin-4-yl)isonicotinate within the Landscape of Pyridine-Based Derivatives

This compound belongs to the broader class of pyridine-based derivatives, which are widely explored for their diverse biological and pharmacological activities. wisdomlib.org This family of compounds has shown potential as anti-inflammatory, antimicrobial, and antitumor agents. wisdomlib.orgresearchgate.net The subject compound is a derivative of isonicotinic acid, a simple pyridine carboxylic acid. smolecule.com

What sets this compound apart is its specific substitution pattern, featuring a second pyridine ring directly attached to the isonicotinate (B8489971) core. This bipyridyl structure can influence its electronic properties, three-dimensional shape, and ability to coordinate with metal ions compared to simpler pyridine derivatives like ethyl isonicotinate. smolecule.comnih.gov For instance, while ethyl isonicotinate itself is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, the addition of the second pyridine ring in this compound opens up new possibilities for creating more complex and potentially more potent biologically active molecules. ontosight.aichemicalbook.com

The study of such bipyridyl compounds is crucial for understanding structure-activity relationships. For example, research on iron(II) complexes has shown that the nature of the substituent at the fourth position of the pyridine ring can control the spin-state switching of the complex. smolecule.com This highlights how subtle changes to the pyridine scaffold, as seen in this compound, can lead to significant changes in the molecule's physical and chemical properties, making it a valuable compound for further investigation in both medicinal and materials chemistry. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridin-4-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-5-8-15-12(9-11)10-3-6-14-7-4-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJXNPHLSQYDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287545 | |

| Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214381-94-8 | |

| Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214381-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 Pyridin 4 Yl Isonicotinate and Its Structural Analogues

Esterification Reactions for Isonicotinate (B8489971) Ester Formation

The formation of the ethyl isonicotinate moiety is a crucial step in the synthesis of the target compound. This is typically achieved through the esterification of isonicotinic acid with ethanol (B145695).

One common method involves the reaction of isonicotinic acid with ethanol in the presence of an acid catalyst, often under reflux conditions to drive the reaction to completion. smolecule.com Alternative procedures utilize thionyl chloride to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol. For instance, isonicotinic acid can be treated with thionyl chloride in a suitable solvent like toluene (B28343), followed by the addition of absolute ethanol to yield ethyl isonicotinate hydrochloride. prepchem.com

Recent advancements have explored more efficient and environmentally benign methods. For example, microwave-assisted esterification of isonicotinic acid with ethanol using activated carbon as a catalyst in toluene has been reported to produce ethyl 4-pyridinecarboxylate in high yield. chemicalbook.com Another approach employs solid acid catalysts, such as HND230, in toluene, which allows for easy recovery and reuse of the catalyst. google.com

The following table summarizes various reported methods for the synthesis of ethyl isonicotinate:

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Isonicotinic acid, Ethanol | Acid catalyst | Reflux | Ethyl isonicotinate | - | smolecule.com |

| Isonicotinic acid, Thionyl chloride, Ethanol | Dimethylformamide | 100°C | Ethyl isonicotinate hydrochloride | 96% | prepchem.com |

| Isonicotinic acid, Ethanol | Activated powdered activated carbon | Microwave, 130°C, 10 min | Ethyl 4-pyridinecarboxylate | 97.2% | chemicalbook.com |

| Isonicotinic acid, Ethanol | HND230 solid acid catalyst | 55°C, 4h, then reflux | Ethyl nicotinate (B505614) | 97.2% | google.com |

Pyridine (B92270) Ring Functionalization and Derivatization

The introduction and modification of substituents on the pyridine rings are essential for creating a diverse range of structural analogs of ethyl 2-(pyridin-4-yl)isonicotinate.

Introduction of Pyridyl Substituents at the C2 Position

The functionalization of the C2 position of a pyridine ring is a key step in forming the 2,4'-bipyridine (B1205877) core structure. This can be achieved through various C-H activation and cross-coupling strategies. nih.gov Pyridine N-oxides are often used as precursors as they facilitate C2-functionalization. acs.orgnih.gov For example, palladium-catalyzed direct coupling between halopyridines and pyridine N-oxides provides a convenient route to substituted bipyridines. acs.org

Another approach involves the use of organometallic reagents. The reaction of 2-pyridyl organometallics with halopyridines is a common strategy, although the stability and reactivity of 2-pyridyl boron reagents can be challenging. researchgate.net

Modulating Substituents on the Pyridine-4-yl Moiety

Modification of the 4-pyridyl ring allows for the synthesis of a wide array of analogs. This can involve the introduction of various functional groups onto a pre-existing 4-pyridyl ring or the synthesis of the bipyridine system using a pre-functionalized 4-halopyridine. For instance, the synthesis of 4-aryl-2,2′-bipyridines has been described, leading to both known and new functionalized compounds. rsc.org The electronic properties of the 4,4'-bipyridine (B149096) skeleton can be influenced by the dihedral angle between the pyridine rings, which is an important consideration in designing new materials. nih.gov

Strategies for Modifications at Other Ring Positions

While functionalization at the C2 and C4 positions of pyridine is more common due to the electronic nature of the ring, methods for modifying other positions have also been developed. researchgate.net Site-selective functionalization of complex molecules remains a significant challenge. nih.gov However, strategies for C3-functionalization are emerging, often involving dearomatization of the pyridine ring. researchgate.net Minisci-type radical reactions can be employed for alkylation, and the use of blocking groups can direct this functionalization to specific positions, such as C4. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Targeted Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the C-C bond linking the two pyridine rings in this compound and its analogs.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used method for forming biaryl linkages, including bipyridines. mdpi.comslideshare.net This reaction typically involves the coupling of a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. mdpi.comnih.gov

While 3- and 4-pyridylboronic acids are generally stable and effective coupling partners, 2-pyridylboronic acid derivatives can be unstable, making their use in Suzuki couplings more challenging. mdpi.comnih.gov To overcome this, stabilized 2-pyridylboron compounds have been developed. researchgate.net The choice of ligand for the palladium catalyst is also crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net For example, catalyst systems based on Pd2dba3 and specific phosphine (B1218219) or phosphite (B83602) ligands have been shown to be effective for the coupling of 2-pyridyl nucleophiles. nih.gov

The following table provides examples of catalyst systems used in Suzuki-Miyaura couplings for the synthesis of bipyridines:

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OH)2 | Substituted phenylboronic acids, Substituted bromobenzene | Biaryl analogs | - | nih.gov |

| Pd2dba3, phosphite/phosphine oxide ligands | 2-pyridylboronates, Aryl/heteroaryl bromides/chlorides | Biaryl compounds | Good to excellent | nih.gov |

| (tBubpy)PdCl2 | Aryl iodide/bromide, Phenylboronic acid | Biaryl compounds | Moderate to excellent | researchgate.net |

Stille Coupling Applications

The Stille coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating sp²-sp² linkages found in biaryl systems like 2,4'-bipyridines. wikipedia.orgmdpi.comorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. wikipedia.orgsc.edu For the synthesis of this compound, this would involve the coupling of a 2-halopyridine-4-carboxylate derivative with a 4-pyridylstannane.

The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation from the organostannane to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The efficiency and scope of the Stille coupling are significantly influenced by the choice of catalyst, ligands, and additives. chemrxiv.orgnih.gov Bulky, electron-rich phosphine ligands are often employed to accelerate the coupling process. nih.gov Additives such as copper(I) salts can also enhance the reaction rate. organic-chemistry.org

While a specific protocol for the synthesis of this compound via Stille coupling is not extensively detailed in the provided search results, the synthesis of various functionalized 2,2'-bipyridines and other bipyridine structures through this method has been reported, providing a strong basis for its application. mdpi.comnih.govnih.gov For instance, the coupling of a 2-halopyridine with a tributylstannylpyridine derivative in the presence of a palladium catalyst like Pd(PPh₃)₄ is a common strategy. nih.gov

Table 1: Representative Conditions for Stille Coupling in Bipyridine Synthesis

| Entry | Halide | Stannane | Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Bromopyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | High |

| 2 | Aryl Iodide | Arylstannane | Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 60 | 55 |

| 3 | 2-Iodobenzoic acid derivative | Alkynylstannane | DCC | - | - | - | - | 88 |

| 4 | Aryl Mesylate/Tosylate | Arylstannane | Pd(OAc)₂ | XPhos | CsF | t-BuOH | - | Moderate to Good |

This table is a composite based on general Stilling coupling conditions reported for bipyridine and related syntheses and does not represent a specific synthesis of this compound.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aryl and heteroaryl amines. wikipedia.orgacsgcipr.org This reaction is particularly useful when traditional nucleophilic aromatic substitution reactions are not feasible. acsgcipr.org For the synthesis of structural analogues of this compound bearing an amino group, the Buchwald-Hartwig amination of a halo-substituted isonicotinate with an aminopyridine derivative would be a key step.

The reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. nih.govacsgcipr.org Bulky, electron-rich phosphine ligands are commonly used to facilitate the coupling. chemrxiv.org

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with various amines has been developed, offering an entry to a range of aminopyridines. nih.govumich.edu Furthermore, highly regioselective amination at the C-2 position of 2,4-dichloropyridine (B17371) has been demonstrated, which could be a strategic approach for synthesizing precursors to asymmetrically substituted bipyridines. researchgate.net

Table 2: General Conditions for Buchwald-Hartwig Amination of Pyridyl Halides

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) |

| 1 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | - |

| 2 | 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | High |

| 3 | Aryl Halide | Amide | XantPhos Pd G3 | XantPhos | DBU | MeCN/PhMe | 140 |

| 4 | Aryl Mesylate | N-Methylaniline | Pd(OAc)₂ | CM-phos | K₃PO₄ | Toluene | 110 |

This table summarizes general conditions for Buchwald-Hartwig amination of pyridyl halides and does not detail a specific synthesis of an amino-analogue of this compound.

Multi-Component Reactions for Constructing Pyridine Frameworks

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, such as substituted pyridines, in a single step from three or more starting materials. rsc.orgnih.gov These reactions are highly valued in green chemistry for their ability to reduce the number of synthetic steps, minimize waste, and often proceed under mild conditions. nih.govtandfonline.com

Several MCRs are known for the construction of the pyridine ring, including the Hantzsch pyridine synthesis and its variations. mdpi.com A one-pot synthesis of polysubstituted pyridines can be achieved by the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent, often without the need for an additional acid catalyst. organic-chemistry.org Microwave-assisted MCRs have also been shown to be highly effective, significantly reducing reaction times and often improving yields. rsc.orgnih.govtandfonline.comresearchgate.net

For instance, a one-pot, three-component reaction of a 3-aryl-1-(pyridin-2-yl)prop-2-en-1-one, malononitrile, and an aromatic amine in DMF under microwave irradiation has been used to synthesize 2,2'-bipyridine (B1663995) derivatives. nih.govnih.gov Another example is the four-component reaction of an aldehyde, malononitrile, a ketone, and ammonium acetate, which can be catalyzed by various agents to produce highly substituted pyridines. nih.gov

Table 3: Examples of Multi-Component Reactions for Pyridine Synthesis

| Entry | Reactants | Catalyst/Conditions | Product Type |

| 1 | Aromatic aldehyde, malononitrile, thiophenol | KF/alumina, microwave | Substituted pyridines |

| 2 | Steroidal ketone, aromatic aldehyde, malononitrile/methyl cyanoacetate, ammonium acetate | MgO NPs, microwave | Steroidal pyridines |

| 3 | 3-Aryl-1-(pyridin-2-yl)prop-2-en-1-one, malononitrile, aromatic amine | DMF, microwave | 2,2'-Bipyridine derivatives |

| 4 | Alkynone, 1,3-dicarbonyl compound, ammonium acetate | Ethanol, reflux | Polysubstituted pyridines |

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to develop more sustainable and environmentally friendly processes. nih.govresearchgate.net Key considerations include the use of less hazardous solvents, renewable starting materials, catalytic versus stoichiometric reagents, and energy-efficient reaction conditions. researchgate.net

The use of microwave irradiation is a prominent green chemistry tool in pyridine synthesis, as it can dramatically reduce reaction times and energy consumption while often improving product yields. rsc.orgnih.govtandfonline.com One-pot multi-component reactions are inherently green as they increase atom economy and reduce the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. nih.govresearchgate.net

Table 4: Green Chemistry Approaches in Pyridine Synthesis

| Approach | Example | Green Advantage |

| Microwave-Assisted Synthesis | One-pot, four-component reaction of an aldehyde, malononitrile, a ketone, and ammonium acetate. nih.gov | Reduced reaction time, increased yield, energy efficiency. |

| Use of Green Solvents | Synthesis of pyridopyrimidines in ethanol. researchgate.net | Use of a renewable and less toxic solvent. |

| Reusable Catalysts | MgO nanoparticles for the synthesis of steroidal pyridines. rsc.org | Catalyst can be recovered and reused, reducing waste. |

| Multi-Component Reactions | One-pot synthesis of 2,2'-bipyridine derivatives. nih.gov | High atom economy, reduced number of synthetic steps. |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Pyridin 4 Yl Isonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For Ethyl 2-(pyridin-4-yl)isonicotinate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The structure of this compound contains two different pyridine (B92270) rings and an ethyl ester group, leading to a complex but interpretable spectrum.

The seven aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The protons on the isonicotinate (B8489971) ring (the one bearing the ester group) would be distinct from those on the pyridin-4-yl substituent. The ethyl group protons would appear more upfield: a quartet for the methylene (B1212753) (-CH2-) group adjacent to the oxygen atom and a triplet for the terminal methyl (-CH3) group, resulting from spin-spin coupling with each other.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine Ring 1 Protons | 8.5 - 9.0 | Doublet, Singlet, Doublet | ~5-8 |

| Pyridine Ring 2 Protons | 7.5 - 8.8 | Multiplets (AA'BB' or d) | ~5-8 |

| Ethyl (-OCH₂CH₃) | 4.0 - 4.5 | Quartet (q) | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. With 13 carbon atoms in unique electronic environments, the spectrum is expected to show 13 distinct signals.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield (δ 160-170 ppm). The ten carbons of the two pyridine rings will resonate in the aromatic region (δ 120-155 ppm). The methylene (-CH2-) and methyl (-CH3) carbons of the ethyl group will be the most shielded, appearing furthest upfield.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 163 - 168 |

| Pyridine Rings (C-N, C-C) | 120 - 155 |

| Ethyl (-OC H₂CH₃) | 60 - 65 |

Two-Dimensional NMR Techniques

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the protons on each pyridine ring and within the ethyl group. For instance, it would show a clear correlation between the quartet and triplet of the ethyl ester.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity between the two pyridine rings and linking the ethyl ester group to the correct pyridine ring via the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the key expected absorptions would confirm the presence of the ester and the bipyridyl core.

Expected FT-IR Data

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1720 - 1740 | C=O Stretch | Ester |

| 1580 - 1610 | C=C and C=N Stretching | Pyridine Rings |

| 1200 - 1300 | C-O Stretch | Ester |

| 2900 - 3000 | C-H Stretch | Ethyl Group |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It detects light scattering from molecular vibrations. While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. The symmetric "ring breathing" modes of the pyridine rings, which involve the expansion and contraction of the rings, would be expected to produce strong signals in the Raman spectrum, providing further confirmation of the bipyridyl structure. The C=C and C=N stretching vibrations would also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In a molecule like this compound, the presence of conjugated π-systems in the bipyridinyl structure is expected to give rise to distinct absorption bands.

The key electronic transitions anticipated for this compound are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic rings. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, such as those on the nitrogen atoms, to the π* antibonding orbitals.

The degree of conjugation in the bipyridinyl system significantly influences the wavelength of maximum absorption (λ_max). A more extended system of conjugated double bonds generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). The planarity of the two pyridine rings is a critical factor; a more planar conformation allows for greater orbital overlap and more effective conjugation.

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200 - 400 | High-intensity absorptions arising from the conjugated bipyridinyl system. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₂N₂O₂, the expected exact molecular weight is 228.0899 g/mol . smolecule.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 228. This peak corresponds to the intact molecule with one electron removed. The fragmentation of the molecular ion provides a "fingerprint" that can be used to confirm the structure.

Table 2: Predicted Major Fragmentation Patterns

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 228 | [C₁₃H₁₂N₂O₂]⁺ | Molecular ion peak. |

| 200 | [M - C₂H₄]⁺ | Loss of an ethene molecule from the ethyl group. |

| 183 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 155 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group. |

| 154 | [C₁₀H₈N₂]⁺ | Bipyridine radical cation resulting from the cleavage of the ester group. |

Note: This table represents predicted fragmentation patterns. Actual experimental data may vary based on the ionization method and conditions.

X-ray Diffraction (XRD) for Definitive Crystalline Structure Determination

To perform single-crystal X-ray diffraction, a well-ordered single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique representation of the crystal's internal structure.

Analysis of the diffraction data would yield crucial structural parameters, including:

The dihedral angle between the two pyridine rings: This parameter is of particular importance as it quantifies the degree of planarity of the bipyridinyl system, which directly impacts the extent of electronic conjugation.

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule would confirm the connectivity and provide insights into the bonding characteristics. For instance, the C-C bond length between the two pyridine rings would be indicative of the degree of single or double bond character.

Although no published single-crystal structure of the free ligand this compound is currently available, such an analysis remains the gold standard for its definitive structural elucidation.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals.

The resulting powder diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is characteristic of the crystalline phase or phases present in the sample. While PXRD does not provide the detailed atomic coordinates that single-crystal XRD does, it is invaluable for:

Phase identification: The diffractogram serves as a fingerprint for the crystalline form of this compound.

Purity assessment: The presence of sharp, well-defined peaks indicates a crystalline material, while the absence of peaks from other known phases can confirm the purity of the sample.

Lattice parameter determination: Although less precise than single-crystal methods, the positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

Computational and Theoretical Investigations of Ethyl 2 Pyridin 4 Yl Isonicotinate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of chemical compounds. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT allows for the accurate prediction of various molecular characteristics. These calculations are instrumental in understanding the fundamental nature of molecules and their behavior.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in computational analysis is typically geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For ethyl 2-(pyridin-4-yl)isonicotinate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The conformational energy landscape is explored to identify different stable conformers and the energy barriers between them. This analysis reveals the preferred spatial orientation of the pyridinyl and isonicotinate (B8489971) rings relative to each other.

In a related compound, ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate, X-ray diffraction analysis revealed that the pyridine (B92270) and pyrimidine (B1678525) rings form a dihedral angle of 3.8 (1)°. nih.gov This provides an experimental reference for the likely planarity between the two aromatic rings in similar structures. Computational studies on other heterocyclic compounds have successfully used DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to obtain optimized structural parameters that are in good agreement with experimental data. nih.gov Potential energy surface (PES) analysis is also employed to identify the most stable conformation of a molecule in both gaseous and liquid phases. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Heterocyclic Compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Dihedral Angle (Pyridine-Pyrimidine) | 3.8 (1)° nih.gov |

Note: Data is for Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate as a reference for inter-ring orientation.

Electronic Structure and Charge Distribution Analysis

Understanding the electronic structure and how charge is distributed across a molecule is crucial for predicting its chemical behavior. DFT calculations provide insights into the arrangement of electrons and the resulting electrostatic potential. The Natural Population Analysis (NPA) is a common method used to calculate the charges on individual atoms, offering a quantitative description of the molecular charge distribution. amazonaws.com

The molecular electrostatic potential (MEP) map is a valuable visualization tool that illustrates the charge distribution from a topographical perspective. Regions of negative potential, typically colored in shades of red and yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridine rings and the oxygen atoms of the ester group, highlighting these as potential sites for interaction with electrophiles.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. amazonaws.com The energies and shapes of these orbitals are critical in determining how a molecule will interact with other species.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. amazonaws.com The energy of the HOMO is directly related to the ionization potential of the molecule; a higher HOMO energy indicates a greater willingness to donate electrons. The spatial distribution of the HOMO identifies the regions of the molecule that are most likely to be involved in nucleophilic attacks. In molecules with multiple aromatic rings, the HOMO is often delocalized across these systems. For instance, in some heterocyclic compounds, the HOMO is localized on a phenoxy ring and adjacent atoms. researchgate.net

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital without electrons and serves as an electron acceptor in chemical reactions. amazonaws.com The energy of the LUMO is related to the electron affinity of the molecule; a lower LUMO energy suggests a greater ability to accept electrons. The distribution of the LUMO highlights the areas of the molecule susceptible to attack by nucleophiles. In complex heterocyclic structures, the LUMO can be localized on specific rings or functional groups. For example, in a triazolo-pyridazine derivative, the LUMO was found to be localized on the triazole-pyridazine rings and a chlorine atom. researchgate.net

Analysis of HOMO-LUMO Energy Gap (ΔE) and Global Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. amazonaws.com Conversely, a large energy gap implies a hard, stable, and less reactive molecule. researchgate.net The HOMO-LUMO gap is a crucial parameter for understanding the electrical transport properties of a molecule. ajchem-a.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. ajchem-a.com These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I = -EHOMO). ajchem-a.com

Electron Affinity (A): The energy released when an electron is added (A = -ELUMO). ajchem-a.com

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). ajchem-a.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). ajchem-a.com

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2). ajchem-a.com

Chemical Potential (μ): The negative of electronegativity (μ = -χ). ajchem-a.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η). ajchem-a.com

These descriptors provide a comprehensive picture of the chemical reactivity of this compound, allowing for predictions of its behavior in various chemical environments. For example, a study on a different compound found that a HOMO-LUMO energy gap of 3.97 eV indicated a soft and highly reactive molecule. researchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I = -EHOMOajchem-a.com |

| Electron Affinity (A) | A = -ELUMOajchem-a.com |

| Chemical Hardness (η) | η = (I - A) / 2 ajchem-a.com |

| Chemical Softness (S) | S = 1 / η ajchem-a.com |

| Electronegativity (χ) | χ = (I + A) / 2 ajchem-a.com |

| Chemical Potential (μ) | μ = -χ ajchem-a.com |

| Electrophilicity Index (ω) | ω = μ² / 2η ajchem-a.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the surface of a molecule, providing crucial insights into its reactivity. The MEP map uses a color spectrum to indicate different potential values: red typically signifies regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP analysis would be expected to highlight several key reactive sites:

Negative Potential (Red/Yellow): The nitrogen atoms of the two pyridine rings are anticipated to be the most electron-rich centers, making them primary sites for protonation and coordination with metal cations. The oxygen atoms of the carbonyl group in the ethyl ester moiety would also exhibit significant negative potential, indicating their role as hydrogen bond acceptors.

Positive Potential (Blue): The hydrogen atoms attached to the pyridine rings, particularly those adjacent to the electron-withdrawing nitrogen atoms, would likely show a positive electrostatic potential, making them potential hydrogen bond donors.

By identifying these sites, MEP analysis guides the understanding of how the molecule interacts with other chemical species, including solvents, metal ions, and the active sites of biological receptors. Although specific MEP data for this compound is not available, studies on similar bipyridine molecules confirm that nitrogen atoms consistently appear as centers of negative potential, governing their interaction patterns.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Pyridine Nitrogen Atoms | High Negative Potential (Red) | Electrophilic attack, Metal coordination, Hydrogen bonding (acceptor) |

| Carbonyl Oxygen Atom | High Negative Potential (Red/Yellow) | Electrophilic attack, Hydrogen bonding (acceptor) |

| Pyridine Ring Hydrogens | Positive Potential (Blue) | Nucleophilic attack, Hydrogen bonding (donor) |

| Ethyl Group Hydrogens | Near-Neutral Potential (Green) | Low reactivity, primarily involved in van der Waals interactions |

Note: This table is an illustrative example based on theoretical principles, as specific published MEP data for this compound is unavailable.

Natural Bonding Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides quantitative insights into the charge transfer and stabilizing interactions within a molecule. A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO, signifying greater stabilization.

In the context of this compound, NBO analysis would elucidate:

Intramolecular Charge Transfer: Significant interactions would be expected between the lone pairs (LP) of the nitrogen and oxygen atoms and the antibonding orbitals (π* or σ) of the pyridine rings and the carbonyl group. For example, the delocalization of the nitrogen lone pair electrons into the π orbitals of the aromatic ring (LP(N) → π*(C-C)) contributes to the stability and electronic properties of the pyridine systems.

Hybridization: The analysis would confirm the hybridization state of atoms (e.g., sp2 for the ring carbons and nitrogens, sp3 for the ethyl group carbons), which influences molecular geometry and reactivity.

Bonding Nature: It would detail the nature of the C-C, C-N, C=O, and C-O bonds, including their polarity and strength.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N(Pyridine 1) | π* (C-C) of Pyridine Ring 1 | > 20.0 |

| LP (1) N(Pyridine 2) | π* (C-C) of Pyridine Ring 2 | > 20.0 |

| LP (2) O(Carbonyl) | π* (C-N) of Pyridine Ring 1 | ~ 5.0 |

| π (C-C) | π* (C-N) | ~ 15.0 - 25.0 |

Note: This table presents a hypothetical summary of expected NBO results. Actual values require specific DFT calculations which are not available in the cited literature.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change in response to the intensity of incident light. Molecules with significant NLO properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. The key molecular parameter for second-order NLO response is the first hyperpolarizability (β). Molecules with a large β value typically possess a strong charge-transfer character, often arising from an electron donor group and an electron acceptor group connected by a π-conjugated system.

The structure of this compound, with its two pyridine rings, can be seen as a push-pull system, although weaker than classic NLO chromophores. The pyridine rings act as π-systems that can facilitate charge transfer. Computational studies, usually employing Density Functional Theory (DFT), can predict the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule.

A theoretical study would likely show that this compound possesses modest NLO properties. The presence of the electron-withdrawing nitrogen atoms and the ester group can induce an asymmetric charge distribution necessary for a non-zero β value. The NLO response could potentially be enhanced through protonation of the nitrogen atoms or by forming metal complexes, which would significantly alter the intramolecular charge transfer characteristics.

| Property | Symbol | Hypothetical Value | Unit |

| Dipole Moment | μ | 2.5 - 4.0 | Debye |

| Mean Polarizability | α | 150 - 180 | a.u. |

| First Hyperpolarizability | β | Moderate | 10⁻³⁰ esu |

Note: The values in this table are illustrative estimates for a molecule of this type. Specific computational results for this compound are not found in the surveyed literature.

Molecular Docking Studies (focused on ligand-receptor interaction mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design. Docking simulations place the ligand into the binding site of a receptor and score the different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The score, often expressed as a binding energy or affinity, indicates the strength of the ligand-receptor interaction.

Given that many bipyridine derivatives exhibit biological activity, molecular docking could be used to explore the potential of this compound as an inhibitor for various protein targets, such as kinases or other enzymes implicated in disease. A typical docking study would involve:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein.

Docking Simulation: Using software like AutoDock to explore possible binding modes of the ligand within the protein's active site.

Analysis: Identifying the most stable binding pose and analyzing the specific interactions. Key interactions would likely involve hydrogen bonds between the ligand's nitrogen and oxygen atoms and amino acid residues (e.g., serine, threonine, lysine) in the receptor's binding pocket. Hydrophobic interactions between the pyridine rings and nonpolar residues (e.g., leucine, valine, phenylalanine) would also contribute to binding affinity.

Studies on similar pyridine-based compounds have successfully used docking to rationalize their inhibitory activity against targets like Rho-associated kinase-1 (ROCK1), providing a blueprint for how such an analysis would proceed for this compound. nih.gov

| Parameter | Description | Hypothetical Finding |

| Binding Affinity | Estimated free energy of binding. | -7.5 kcal/mol |

| Interacting Residues | Amino acids in the active site forming key bonds. | LYS-78 (H-bond), GLU-95 (H-bond), LEU-150 (Hydrophobic) |

| Key Interactions | The nature of the stabilizing bonds. | Hydrogen bond from pyridine N to LYS backbone; Hydrophobic packing of pyridine rings in pocket. |

| RMSD | Root-mean-square deviation from a reference pose. | < 2.0 Å |

Note: This table is a fictional representation of a docking study's output, as no specific docking studies for this compound were identified.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity Predictions

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a ligand-receptor complex, an MD simulation can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent (water) molecules in the interaction.

An MD simulation of the this compound-protein complex (derived from docking) would provide deeper insights:

Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand over the simulation time (typically nanoseconds), one can assess if the ligand remains stably bound in its initial docked pose. A low and stable RMSD suggests a stable interaction.

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate a more accurate binding free energy, which correlates better with experimental binding affinities than docking scores alone. nih.gov

Conformational Changes: MD can show how the protein or the ligand adapts its conformation to achieve an optimal fit, which is a phenomenon known as "induced fit."

Simulations of related bipyridine and terpyridine ligands complexed with ions or receptors have demonstrated the power of MD in understanding their dynamic behavior and stability in solution. mdpi.comsigmaaldrich.com Such an analysis for this compound would be essential for validating any potential biological activity predicted by docking.

Reactivity and Reaction Mechanisms of Ethyl 2 Pyridin 4 Yl Isonicotinate

Nucleophilic Dearomatization of Pyridine (B92270) Rings

The dearomatization of pyridine rings is a powerful method for creating complex, three-dimensional saturated nitrogen heterocycles from flat, aromatic precursors. quimicaorganica.org However, due to the resonance stabilization of the aromatic system, pyridine rings are inherently resistant to nucleophilic attack. nih.gov To overcome this, the pyridine ring must be "activated" to render it sufficiently electrophilic. scielo.org.mx

For a molecule like ethyl 2-(pyridin-4-yl)isonicotinate, this activation is typically achieved by targeting one of the pyridine nitrogen atoms. Functionalization of the nitrogen with an acyl or alkyl group, or coordination to a Lewis acid, transforms the neutral pyridine into a cationic pyridinium (B92312) species. scielo.org.mx This process significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it susceptible to attack by a wide range of nucleophiles, including organometallics, enolates, and hydrides. quimicaorganica.orgscielo.org.mx

The attack of the nucleophile disrupts the aromaticity, leading to the formation of a non-aromatic dihydropyridine (B1217469) (DHP) derivative. scielo.org.mx The regioselectivity of this attack is influenced by both electronic and steric factors. In many cases, nucleophilic attack occurs at the C4 position (para to the nitrogen) or the C2 position (ortho to the nitrogen). nih.gov For this compound, the presence of substituents on both rings will direct the site of nucleophilic addition. For instance, activation of the nitrogen on the pyridin-4-yl ring would likely direct nucleophilic attack to its C4 position, which is the point of attachment to the isonicotinate (B8489971) ring. Conversely, activation of the isonicotinate nitrogen would be influenced by the bulky pyridyl substituent at C2 and the ester at C4.

Modern synthetic methods have developed catalytic asymmetric dearomatization reactions, allowing for the creation of enantioenriched dihydropyridines and their subsequent reduction to valuable piperidine (B6355638) scaffolds. scielo.org.mx For example, chiral copper-hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines with olefins under mild conditions, without needing to pre-activate the pyridine ring. nih.gov A proposed mechanism involves the formation of a copper-activated pyridine complex, which then undergoes nucleophilic attack by an organocopper species generated in situ. researchgate.net

Transformations Involving the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ethyl ester group of this compound is a key site for chemical transformations, most notably hydrolysis and transesterification. These reactions allow for the modification of the molecule's properties and provide a route to other important derivatives, such as the corresponding carboxylic acid or other esters.

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. researchgate.netrsc.org

Acid-catalyzed hydrolysis : The reaction is performed by heating the ester with water in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄). The process is reversible, and an excess of water is used to drive the equilibrium towards the products: isonicotinic acid derivative and ethanol (B145695). researchgate.net

Base-catalyzed hydrolysis (Saponification) : This is the more common and generally irreversible method, involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. researchgate.net The reaction yields the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture is required to protonate the salt and isolate the free carboxylic acid. rsc.org

The rate of hydrolysis can be significantly influenced by the molecular structure. Studies on related compounds have shown that coordination of the pyridine nitrogen to a metal center can dramatically accelerate ester hydrolysis. For example, in a study of α-amino-acid esters complexed with 2,2'-bipyridylpalladium(II), the rate of base hydrolysis was accelerated by factors of up to 3.3 x 10⁷ for ethyl picolinate, an isomer of ethyl isonicotinate. rsc.org This suggests that the nitrogen atoms in this compound could play a similar role in activating the ester group towards nucleophilic attack by hydroxide.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. It is used to synthesize different ester derivatives of the parent carboxylic acid.

| Reaction | Reagents | Products | Conditions |

| Acid Hydrolysis | Ester, Excess H₂O, Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid, Ethanol | Heat (reflux) |

| Base Hydrolysis | Ester, Strong Base (e.g., NaOH) | Carboxylate Salt, Ethanol | Heat (reflux) |

| Transesterification | Ester, New Alcohol (R'-OH), Acid/Base Catalyst | New Ester (R'), Ethanol | Heat, Removal of ethanol |

Role of the Pyridine Nitrogen in Reactivity

The electronic environment of the two nitrogens is not identical. The nitrogen on the isonicotinate ring is part of a pyridine ring substituted with an electron-withdrawing ethyl carboxylate group at the C4 position. This group reduces the electron density on the ring and decreases the basicity and nucleophilicity of the nitrogen atom. In contrast, the nitrogen on the second pyridine ring (the pyridin-4-yl substituent) is in a less electronically perturbed environment, making it comparatively more basic and nucleophilic.

This difference in reactivity allows for selective functionalization. Under controlled conditions, a reaction with an electrophile would likely occur preferentially at the more nucleophilic nitrogen of the pyridin-4-yl moiety. As discussed in Section 5.1, this activation is often the first step in nucleophilic dearomatization reactions. scielo.org.mx

Furthermore, the bipyridine structure makes the molecule an excellent chelating ligand for a vast array of metal ions. alfachemic.com Both nitrogen atoms can coordinate to a single metal center, forming stable complexes. This coordination dramatically alters the electronic properties of the rings, making them more electron-deficient and thus more susceptible to nucleophilic attack. acs.org Studies on bis(imino)pyridine systems have shown that even without a formal positive charge, the pyridine nitrogen can be the most reactive site for a soft nucleophile, a finding attributed to stereoelectronic factors. scielo.org.mx

Mechanistic Insights into Derivative Formation

The formation of derivatives from this compound can proceed through several mechanistic pathways, primarily involving nucleophilic attack on the pyridine rings or the ester group.

One key mechanism is nucleophilic aromatic substitution (SNAr) . This pathway becomes accessible if a good leaving group is present on the pyridine ring, or if the ring is activated. A general SNAr mechanism on a pyridine ring involves two steps:

Addition : A nucleophile attacks an electron-deficient carbon atom (typically at the 2- or 4-position) of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom. quimicaorganica.org

Elimination : The leaving group departs, and the aromaticity of the pyridine ring is restored. quimicaorganica.org

A modern approach to creating derivatives of bipyridines involves activating the ring by converting a hydroxyl group to a trimethylammonium salt. This salt is an excellent leaving group, allowing for nucleophilic substitution with a wide range of nucleophiles (e.g., alcohols, thiols, fluoride) under mild conditions to form new C-O, C-S, and C-F bonds. acs.orgnih.gov

Derivative formation can also be achieved through reactions at the ester and adjacent positions. For example, a study on the synthesis of a related dipyridine ester reported that the reaction of ethyl isonicotinate with sodium ethoxide and ethyl acetate (B1210297) yields an enol intermediate. researchgate.net This enol, or the corresponding β-keto ester, can then react with an aldehyde. researchgate.net The study noted that the pyridine nitrogen is crucial for activating an acidic proton in the molecule, facilitating the reaction. researchgate.net This highlights a mechanism where the basicity of the nitrogen atom is harnessed to generate a carbanionic nucleophile, which can then be used to build more complex structures.

Coordination Chemistry and Metal Complexation with Ethyl 2 Pyridin 4 Yl Isonicotinate

Ethyl 2-(pyridin-4-yl)isonicotinate as a Polydentate Ligand

This compound is a versatile polydentate ligand, possessing multiple coordination sites that can interact with metal ions. The primary coordination centers are the nitrogen atoms of the two pyridine (B92270) rings. These nitrogen donors can coordinate to one or more metal centers, acting as a bridge and facilitating the formation of extended one-, two-, or three-dimensional structures.

The molecular structure of this compound also includes a carbonyl oxygen atom within its ethyl ester group. While the pyridine nitrogens are the more common coordination sites, the potential for the carbonyl oxygen to participate in metal binding cannot be overlooked, especially with hard metal ions. This could lead to chelation or further bridging, adding to the structural diversity of its metal complexes. The conformational flexibility of the ligand, particularly the rotational freedom between the two pyridine rings, allows it to adapt to the geometric preferences of various metal ions, making it a versatile building block in crystal engineering. nih.gov

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving this compound typically follows established methods in coordination chemistry. A common approach is the reaction of the ligand with a suitable metal salt, such as a nitrate (B79036) or chloride salt of a transition metal, in an appropriate solvent or solvent mixture. nih.gov Hydrothermal or solvothermal conditions are often employed to promote the crystallization of the resulting coordination polymer.

For instance, the synthesis of a copper(II) coordination polymer with a related, more complex triazine-based ligand involved dissolving the ligand in chloroform (B151607) and the copper(II) acetate (B1210297) in methanol. nih.gov The two solutions were then mixed, and the final product was obtained through slow evaporation via ether diffusion. nih.gov Similarly, an iron-based metal-organic framework has been synthesized by layering a solution of a pyridyl-terpyridine ligand with an iron(II) chloride solution. ugm.ac.id

The characterization of the resulting complexes is crucial to determine their structure and properties. Standard techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine rings and the carbonyl group upon coordination provide evidence of metal-ligand bond formation. researchgate.net

Elemental Analysis: This technique is used to determine the empirical formula of the complex, ensuring the bulk purity of the synthesized material. ugm.ac.id

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the coordination polymers and to identify the loss of any coordinated or guest solvent molecules. nih.gov

Investigation of Metal-Ligand Coordination Modes and Geometries

The coordination of this compound to metal ions can result in a variety of coordination modes and geometries, largely dictated by the nature of the metal ion, the counter-anion, and the reaction conditions. The two pyridine nitrogen atoms allow the ligand to act as a bridging linker between metal centers, a fundamental interaction for the formation of coordination polymers.

In related cadmium(II) isonicotinate (B8489971) coordination polymers, the cadmium centers are often found in an octahedral environment, coordinated by the nitrogen atoms of the pyridine rings and oxygen atoms from water molecules or the carboxylate groups of other ligands. nih.gov For iron(II) complexes with analogous polypyridyl ligands, the coordination geometry is typically a distorted octahedron. The Fe-N bond distances in these complexes are sensitive to the spin state of the iron(II) ion, with longer bond lengths observed for the high-spin state compared to the low-spin state. researchgate.net For example, in one such complex, the high-spin Fe-N distances range from 2.131(2) to 2.202(2) Å, while the low-spin distances are in the range of 1.8993(19) to 1.982(2) Å. researchgate.net In a lead(II) complex with a related isonicotinohydrazidate ligand, the lead atom exhibits a ψ-trigonal-bipyramidal coordination. researchgate.net

The following table summarizes the coordination geometries observed in complexes with related pyridine-carboxylate ligands.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Cadmium(II) | Isonicotinate & Pyridyl-diaza-butadiene | Octahedral | nih.gov |

| Iron(II) | Functionalized Pyrazolyl-pyridine | Distorted Octahedral | researchgate.net |

| Lead(II) | Isonicotinohydrazidate | ψ-Trigonal-bipyramidal | researchgate.net |

| Iron(II) | Pyridyl-terpyridine | Octahedral | ugm.ac.id |

Supramolecular Assembly and Network Formation from Coordination Interactions

The bridging nature of this compound is a key factor in the formation of extended supramolecular networks. The coordination of the ligand to multiple metal centers leads to the generation of one-, two-, or three-dimensional coordination polymers. The final architecture of these networks is also influenced by weaker non-covalent interactions.

In a cadmium(II) isonicotinate complex, two-dimensional bilayered grids are linked by other pillar-like ligands to form cuboidal subunits. These subunits then concatenate to create a three-dimensional supramolecular framework. nih.gov The stability of this network is enhanced by hydrogen bonds involving coordinated water molecules and the oxygen atoms of the isonicotinate ligands. nih.gov

Magnetic Properties and Electronic Structures of Derived Metal Complexes

The magnetic properties of metal complexes derived from this compound are of significant interest, particularly when paramagnetic metal ions like iron(II) are involved. This compound has been utilized in the study of spin-state switching in iron(II) complexes. These complexes can exhibit spin-crossover (SCO) behavior, where the spin state of the metal ion can be switched between a high-spin (HS) and a low-spin (LS) state by external stimuli such as temperature, pressure, or light. researchgate.net

In a related iron(II) complex with a 2,6-bis(pyrazol-3-yl)pyridine ligand, the molar magnetic susceptibility multiplied by temperature (χMT) value at 300 K is 2.65 emu mol⁻¹ K, which corresponds to approximately 75% of the iron(II) centers being in the high-spin state. researchgate.net As the temperature is lowered, the χMT value gradually decreases, indicating a transition to the low-spin state. researchgate.net The transition temperature (T₁/₂) for this gradual spin-crossover was found to be close to 140 K. researchgate.net This behavior is often accompanied by thermochromism, a reversible change in color with temperature. researchgate.net It is expected that iron(II) complexes of this compound would exhibit similar interesting magnetic properties, with the potential for tuning the spin-crossover behavior through chemical modification of the ligand or variation of the counter-anion.

The following table presents magnetic data for a representative spin-crossover complex with a related ligand.

| Property | Value | Reference |

| χMT at 300 K | 2.65 emu mol⁻¹ K | researchgate.net |

| χMT at 13 K | ~1.37 emu mol⁻¹ K | researchgate.net |

| χMT at 2 K | ~0.73 emu mol⁻¹ K | researchgate.net |

| Transition Temperature (T₁/₂) | ~140 K | researchgate.net |

Applications in Advanced Chemical Research and Materials Science

Utilization as a Versatile Synthetic Building Block and Privileged Scaffold

Construction of Complex Heterocyclic Systems

Ethyl 2-(pyridin-4-yl)isonicotinate serves as a foundational element in the synthesis of intricate heterocyclic systems. smolecule.com Heterocyclic compounds are integral to medicinal chemistry, and the pyridine (B92270) moiety within this compound is a common feature in many biologically active molecules. smolecule.com Researchers can leverage the reactivity of the ester and pyridine groups to construct more elaborate molecular architectures, including those with potential therapeutic applications. The ability to functionalize the pyridine ring and the ester group allows for the creation of a diverse library of compounds for further investigation.

Scaffold Design for Chemical Biology Research

In the field of chemical biology, the design of molecules that can interact with biological systems in a specific manner is paramount. This compound and its derivatives are being explored as scaffolds for such molecules. smolecule.com For instance, related pyridine-containing structures have been investigated for their potential in developing new therapeutic agents. The core structure of this compound provides a rigid framework that can be systematically modified to optimize binding affinity and selectivity for a particular biological target. This makes it a valuable tool in the quest for new drugs and molecular probes.

Catalytic Applications of Derived Materials

The influence of this compound extends into the realm of catalysis, where materials derived from it are showing significant promise. Its nitrogen-containing heterocyclic structure makes it an excellent ligand for coordinating with metal ions, a key principle in the design of catalysts.

Role in Metal-Organic Framework (MOF) Synthesis for Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including catalysis. The synthesis of MOFs often involves organic linkers that coordinate with metal ions to form a crystalline structure. Pyridine-containing ligands are frequently used in the construction of MOFs due to their ability to form stable coordination complexes. bldpharm.com For example, a cobalt-based MOF assembled from a porphyrin ligand containing pyridyl groups has been synthesized and shown to be effective in removing heavy metal ions from aqueous solutions. nih.gov Another study demonstrated the assembly of an iron-based ionic MOF using a ditopic 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand, which was then used as a precatalyst for the hydroboration of alkynes. nih.govrsc.org These examples highlight the potential for using this compound and similar pyridyl-containing molecules as building blocks for catalytically active MOFs.

Exploration in Homogeneous and Heterogeneous Catalytic Systems

Beyond MOFs, derivatives of this compound are being investigated in both homogeneous and heterogeneous catalysis. mdpi.com In homogeneous catalysis, the catalyst is in the same phase as the reactants, while in heterogeneous catalysis, the catalyst is in a different phase. The ability to immobilize catalysts on solid supports is a key advantage of heterogeneous catalysis, as it simplifies catalyst separation and recycling. mdpi.com Researchers are exploring ways to incorporate pyridine-based ligands, similar in structure to this compound, into both types of catalytic systems to enhance their activity, selectivity, and stability. mdpi.com

Functional Materials Development

The unique electronic and optical properties of pyridine-containing compounds make them attractive for the development of functional materials. smolecule.com this compound, with its conjugated system, can be a precursor for materials with specific electronic or optical characteristics. These materials could find applications in areas such as electronics, photonics, and sensor technology. Research in this area is focused on tuning the properties of these materials by modifying the molecular structure of the pyridine-based building blocks.

Contribution to Materials with Tunable Electronic Properties

This compound has been identified as a valuable compound in the study of molecular magnetism and the creation of materials with specific electronic or optical properties. smolecule.com Research into complexes with a similar bipyridine-type (BPP) skeleton has shown that the electronic state, specifically the spin-state switching between high-spin and low-spin states, can be influenced by the nature of substituents on the pyridine rings. smolecule.com

Exploration in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules become highly emissive upon aggregation in the solid state or in poor solvents. magtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cn

While direct studies on this compound as an AIE luminogen (AIEgen) are not extensively documented, its structural motifs are relevant to the field. Research has demonstrated that pyridinium (B92312) salts can exhibit significant AIE effects. nih.govosi.lv Non-covalent intermolecular interactions between pyridinium units in a crystalline state can lead to a substantial increase in photoluminescence quantum yield compared to their state in dilute solutions. nih.govosi.lv The design of AIEgens often involves creating twisted or non-planar structures to prevent fluorescence quenching in the solid state. The inherent angle between the two pyridine rings in bipyridine derivatives like this compound could be explored for this purpose.

Agrochemical Research: Chemoattractant Investigations

In agriculture, the development of effective and specific insect lures is a key component of integrated pest management strategies. Certain chemical compounds can act as chemoattractants, drawing pests to traps for monitoring or control. Pyridine derivatives have been a subject of this research.

Structure-Attractancy Relationships in Insect Lure Development

While research specifically detailing the attractancy of this compound is limited, studies on structurally related compounds provide insight into the structure-attractancy relationship. For instance, investigations into attractants for the Western flower thrips (Frankliniella occidentalis), a significant pest in greenhouse crops, have shown that simple pyridine esters are effective lures. nzpps.org The efficacy of these lures is dependent on the specific arrangement of functional groups on the pyridine ring, highlighting that the core structure is a key determinant of biological activity. The bipyridine structure of this compound presents a more complex spatial and electronic profile than simpler esters, which could lead to different, potentially more specific, interactions with insect olfactory receptors.

Comparative Studies with Related Pyridine Esters

Comparative studies are essential for optimizing insect lures. Research has demonstrated that ethyl isonicotinate (B8489971) (ethyl pyridine-4-carboxylate) and methyl isonicotinate significantly increase the trap capture of female Frankliniella occidentalis. nzpps.org In one study, traps baited with these compounds caught up to fourteen times more female thrips than unbaited control traps. nzpps.org In contrast, another isomer, ethyl nicotinate (B505614) (ethyl pyridine-3-carboxylate), did not produce a similar increase in trap catches. nzpps.org

This data underscores the critical role of the substituent's position on the pyridine ring. This compound is an isomer of these compounds, but with a significantly different structure due to the second pyridine ring. A comparative analysis of its attractant properties against the simpler, proven lures would be a logical step in determining its potential for agrochemical applications.

Below is a data table compiled from research on related pyridine esters used in trapping Frankliniella occidentalis. nzpps.org

| Compound | Relative Efficacy (vs. Control) | Target Sex |

| Methyl Isonicotinate | ~14x increase in capture | Female |

| Up to 5.2x increase in capture | Male | |

| Ethyl Isonicotinate | ~14x increase in capture | Female |

| Methyl 4-pyridyl ketone | 4.5x increase in capture | Female |

| Ethyl Nicotinate | No significant increase | N/A |

This table illustrates the established attractancy of compounds structurally related to this compound and provides a benchmark for any future investigations into its properties as a chemoattractant.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(pyridin-4-yl)isonicotinate, and how can its purity be validated?

this compound is typically synthesized via esterification of isonicotinic acid derivatives using ethanol under acid catalysis. A common method involves reacting 2-(pyridin-4-yl)isonicotinic acid with ethyl chloride or via a coupling agent like HATU in the presence of a base (e.g., triethylamine) . Validation:

Q. How should researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Focus on palladium-catalyzed reactions (e.g., Suzuki-Miyaura) due to the pyridyl moiety’s coordination potential. Methodology:

- Catalyst Screening: Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts.

- Solvent Optimization: Compare DMF, THF, and toluene for solubility and reaction efficiency.

- Monitoring: Use TLC (UV-active spots) or inline IR to track ester group stability .

Advanced Research Questions

Q. How does this compound participate in electron donor-acceptor (EDA) complexes, and what experimental pitfalls should be anticipated?

In photoredox catalysis, the pyridyl nitrogen and ester carbonyl can form EDA complexes with electron-deficient partners (e.g., trifluoroacetic anhydride). Key Findings:

- Mechanistic Insight: Under 450 nm irradiation, the compound facilitates radical generation but may form unproductive complexes with byproducts like ethyl N-(trifluoroacetyl)pyridinium-4-carboxylate, stalling reactions .

- Mitigation: Preclude excess reagent loading; monitor intermediates via -NMR or LC-MS to detect trifluoroacetylated side products .

Q. What crystallographic strategies are optimal for resolving the compound’s solid-state structure?

Protocol:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals. SHELXT (in SHELX suite) is robust for structure solution via dual-space algorithms .

- Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R (<5%) and wR (<12%) metrics.

- Challenges: Address disorder in the ethyl group using PART instructions in SHELXL .

Q. How should contradictory data on reaction yields be analyzed when the compound is used in trifluoromethylation reactions?

Case Study: In trifluoromethylation, yields dropped when ethyl isonicotinate accumulated (due to N-oxide decomposition). Resolution Workflow:

Hypothesis Testing: Add 1 equiv. of ethyl isonicotinate to replicate yield suppression .

Side Product Identification: Use HRMS or -NMR to detect trifluoroacetylated derivatives.

Kinetic Analysis: Perform time-course studies under inert conditions to isolate rate-limiting steps .

Data Presentation & Reproducibility

Q. What are best practices for reporting synthetic and analytical data in publications?

- Synthetic Procedures: Detail stoichiometry, temperature, and inert atmosphere requirements (e.g., "reflux under N for 12 h").

- Analytical Tables: Include -NMR shifts (δ, ppm), multiplicity, and coupling constants (e.g., "δ 8.71 (d, J = 5.1 Hz, 2H)").

- Reproducibility: Provide raw spectral data in supplementary materials, adhering to guidelines in Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis